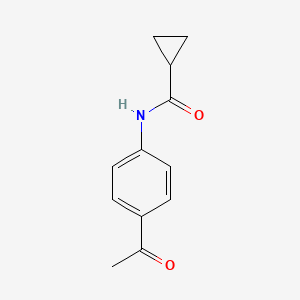

N-(4-acetylphenyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-acetylphenyl)cyclopropanecarboxamide, also known as NAC, is a cyclic derivative of acetic acid and a common organic compound. It is used in a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as a reagent in biochemical and physiological studies, and as a precursor for other compounds. NAC is also used in drug development, and has been the subject of extensive research for its potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Acetylated Compounds and Their Applications

N-acetylcysteine (NAC) in Clinical Settings

N-acetylcysteine (NAC), an acetylated amino acid, demonstrates a wide range of clinical applications due to its antioxidant properties. It plays a crucial role in replenishing intracellular glutathione levels, serving as a mucolytic agent, and offering protective effects in conditions like acetaminophen overdose and cystic fibrosis. NAC's versatility extends to psychiatric applications, where it shows promise in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotrophic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Advanced Organic Synthesis Techniques

Research in synthetic organic chemistry highlights the development of novel acylation reagents and methodologies. For example, studies focused on N-Ar axis chemistry have led to new approaches for N-acylation, demonstrating the critical role of acyl groups in mediating chemical selectivity and reactivity. These advancements offer potential pathways for the synthesis and modification of compounds like N-(4-acetylphenyl)cyclopropanecarboxamide, providing insights into their utility in creating more complex molecules (Kondo & Murakami, 2001).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMGDXLBDAVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)